molecular formula C11H10N2O B12907678 2-Methyl-5-phenylpyrimidin-4(3H)-one CAS No. 343944-83-2

2-Methyl-5-phenylpyrimidin-4(3H)-one

Cat. No.: B12907678
CAS No.: 343944-83-2
M. Wt: 186.21 g/mol
InChI Key: AZFWPPPNTVZOIY-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, a methyl group at position 2, and a phenyl substituent at position 3. Pyrimidinones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties . The methyl and phenyl substituents in this compound likely influence its electronic properties, solubility, and binding affinity to biological targets, making it a candidate for further pharmacological exploration.

Properties

CAS No.

343944-83-2

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-methyl-5-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2O/c1-8-12-7-10(11(14)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)

InChI Key

AZFWPPPNTVZOIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with benzaldehyde in the presence of a base, followed by cyclization to form the desired pyrimidinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of 2-Methyl-5-phenylpyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinones, dihydropyrimidines, and functionalized pyrimidine derivatives.

Scientific Research Applications

2-Methyl-5-phenylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It finds applications in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenylpyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-Methyl-5-phenylpyrimidin-4(3H)-one with key analogues:

Table 1: Substituent Effects on Pyrimidinone Derivatives
Compound Name Substituents Key Properties/Biological Activity Reference
This compound 2-CH₃, 5-Ph Target compound; structural basis for comparison
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one 5-Cl, 6-CH₃, 2-Ph Enhanced electrophilicity due to Cl; potential for halogen bonding
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one 5-Cl, 6-CF₃ Increased lipophilicity and metabolic stability from CF₃ group
2-(Biphenyl-3-yl)-5-hydroxy-3-methylpyrimidin-4(3H)-one 2-biphenyl, 5-OH, 3-CH₃ Improved solubility due to hydroxyl group; potential for hydrogen bonding
2-Methyl-4(3H)-quinazolinone 2-CH₃ (quinazolinone core) Lower analgesic activity compared to phenyl-substituted analogues
2-Phenyl-4(3H)-quinazolinone 2-Ph (quinazolinone core) Higher analgesic activity than methyl-substituted quinazolinones

Physicochemical Properties

  • Solubility: Hydroxyl-containing derivatives (e.g., 2-(biphenyl-3-yl)-5-hydroxy-3-methylpyrimidin-4(3H)-one) demonstrate improved aqueous solubility compared to non-polar analogues, facilitating bioavailability .

Biological Activity

2-Methyl-5-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a methyl group and a phenyl group attached to the pyrimidine ring. The biological activity of this compound has been explored in various studies, highlighting its potential applications in medicinal chemistry.

PropertyValue
CAS Number 343944-83-3
Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that this compound displays potent activity, comparable to established antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.

Research Findings

In a recent study published in ACS Omega, the compound was tested on various cancer cell lines, showing IC50 values in the low micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, which is crucial for bacterial growth and cancer cell proliferation.
  • DNA Interaction : It may interact with DNA, disrupting replication and transcription processes essential for cell survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

Comparative Analysis

A comparative analysis of similar compounds reveals that while many pyrimidine derivatives exhibit biological activity, this compound stands out due to its dual antimicrobial and anticancer properties.

CompoundAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundModerate to HighLow to ModerateDual action on bacteria and cancer cells
4-AminoquinolineHighModeratePrimarily antimalarial properties
Pyrimidine Derivative XLowHighStrong anticancer but weak antimicrobial

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